molecular formula C17H25Cl2N B1610501 1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine CAS No. 766462-77-5

1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine

Cat. No. B1610501
CAS RN: 766462-77-5
M. Wt: 314.3 g/mol
InChI Key: AYHHTXUMSBRQFM-UHFFFAOYSA-N
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Description

This compound is an amine, which is a type of organic compound that contains a nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary depending on the number of carbon-containing groups attached to the nitrogen . In this case, the compound is a tertiary amine as it has three methyl groups attached to the nitrogen atom.


Molecular Structure Analysis

The compound contains a cyclobutyl ring, which is a type of cycloalkane that consists of a four-membered ring of carbon atoms. Attached to this ring is a dichlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two chlorine atoms attached .


Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion . It could also undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amine group could make it a base, and the dichlorophenyl group could make it somewhat polar .

Scientific Research Applications

Identification and Structural Analysis

  • A study identified a sibutramine analogue in slimming dietary supplements, structurally similar to 1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine. This compound was isolated and structurally characterized using various spectroscopic techniques, demonstrating the potential for detection and analysis of novel compounds in health supplements (Kim et al., 2013).

Synthesis and Metabolite Analysis

  • Research on the synthesis of sibutramine, a compound structurally related to this compound, and its metabolites, indicates the potential for developing synthetic pathways for similar compounds and understanding their metabolic transformations (Jeffery et al., 1996).

Chemical Reactions and Derivatives

  • A study on the intramolecular amination of nonclassical cyclopropylmethyl cation provides insight into the reactions involving compounds like this compound and the formation of cyclobutane derivatives (Skvorcova et al., 2017).

Application in Catalysis

  • The use of diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions, as studied in 2004, suggests applications of similar cyclobutylamine structures in catalytic processes (Gajare et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it were used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2N/c1-12(2)10-16(20(3)4)17(8-5-9-17)13-6-7-14(18)15(19)11-13/h6-7,11-12,16H,5,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHHTXUMSBRQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517662
Record name 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

766462-77-5
Record name Chlorosibutramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766462-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorosibutramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0766462775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORO-SIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z2HUY58WM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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